molecular formula C18H15FN2O3S B11556622 (5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11556622
M. Wt: 358.4 g/mol
InChI Key: DNLWXMOECUKVAK-YBEGLDIGSA-N
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Description

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic aromatic substitution reaction using a methoxyphenylamine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and metabolism.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an anti-diabetic agent.

    Pioglitazone: A thiazolidinedione with anti-diabetic properties.

    Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic agent but was withdrawn due to safety concerns.

Comparison:

    Uniqueness: (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern and potential for diverse biological activities.

    Differences: Unlike other thiazolidinediones, this compound has a fluorophenyl and methoxyphenyl group, which may confer distinct pharmacological properties and mechanisms of action.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[(4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15FN2O3S/c1-24-15-7-5-14(6-8-15)20-11-21-17(22)16(25-18(21)23)10-12-3-2-4-13(19)9-12/h2-10,20H,11H2,1H3/b16-10-

InChI Key

DNLWXMOECUKVAK-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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